3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can yield 1-phenyl-3-methyl-1H-pyrazole.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2-methoxyphenyl with the pyrazole intermediate in the presence of a palladium catalyst.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient carboxylation methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15-10-6-5-9-13(15)16-14(17(20)21)11-19(18-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVZNAZCXZANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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